Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate
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Overview
Description
Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate typically involves the esterification of 4-(3,5-dimethoxyphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-(3,5-Dimethoxyphenyl)-3-oxobutanoic acid.
Reduction: Methyl 4-(3,5-dimethoxyphenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site and reducing the enzyme’s activity.
Comparison with Similar Compounds
- 4-(3,5-Dimethoxyphenyl)-3-oxobutanoic acid
- Methyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
- Methyl 4-(3,5-dimethoxyphenyl)-3-hydroxybutanoate
Comparison: Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate is unique due to the presence of both the 3,5-dimethoxyphenyl group and the 3-oxobutanoate moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be exploited in various applications.
Properties
CAS No. |
942475-03-8 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-16-11-5-9(6-12(8-11)17-2)4-10(14)7-13(15)18-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
GWQWSTKILKABHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)CC(=O)OC)OC |
Origin of Product |
United States |
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